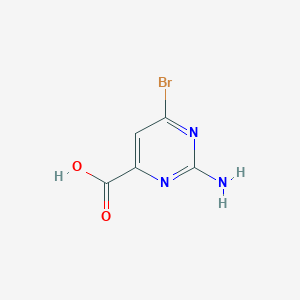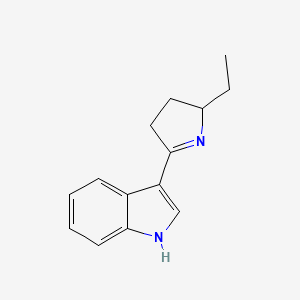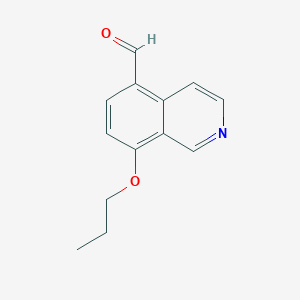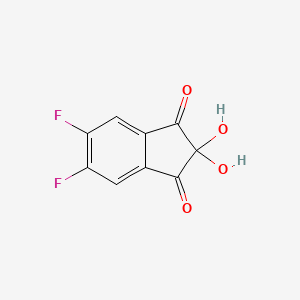
2-(2-Methylpyrimidin-4-yl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyrimidin-4-yl)isonicotinic acid is an organic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This compound is a derivative of isonicotinic acid, featuring a pyrimidine ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position . It is primarily used in research and development within the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrimidin-4-yl)isonicotinic acid typically involves the reaction of 2-methylpyrimidine with isonicotinic acid under specific conditions. One common method includes the use of a chlorination reaction, where citrazinic acid, tetramethylammonium chloride, and triphosgene are heated to a specific temperature and maintained for several hours . The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpyrimidin-4-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpyrimidin-4-yl)isonicotinic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpyrimidin-4-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
Picolinic Acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
2-(2-Methylpyrimidin-4-yl)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
956723-01-6 |
|---|---|
Molekularformel |
C11H9N3O2 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
2-(2-methylpyrimidin-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-12-5-3-9(14-7)10-6-8(11(15)16)2-4-13-10/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
NKYNRWAVMJVKSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)C2=NC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)




![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)






![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)
